



Application of Fingolimod in Studying Neuroinflammation and Demyelination

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Compound of Interest		
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Introduction

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1][2] Its mechanism of action and its effects on the central nervous system (CNS) make it a valuable tool for studying the pathological processes of neuroinflammation and demyelination.[3][4] Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation to its active form, fingolimod-phosphate, acts as a functional antagonist of S1P1 receptors on lymphocytes.[5][6] This prevents the egress of lymphocytes, including autoreactive T and B cells, from lymph nodes, thereby reducing their infiltration into the CNS.[5][7] Beyond this peripheral action, fingolimod can cross the bloodbrain barrier and exert direct effects on various CNS cell types, including astrocytes, microglia, oligodendrocytes, and neurons, further influencing neuroinflammatory and demyelinating processes.[3][8]

These application notes provide an overview of the use of fingolimod as a research tool, summarizing key quantitative data from preclinical and clinical studies and providing detailed protocols for its application in relevant experimental models.

Mechanism of Action

Fingolimod's therapeutic effects in demyelinating diseases like multiple sclerosis are attributed to a dual mechanism involving both the peripheral immune system and the central nervous



system.

Peripheral Immunomodulation:

Orally administered fingolimod is phosphorylated by sphingosine kinases to its active metabolite, fingolimod-phosphate.[5] This active form binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5) on lymphocytes.[6] The binding to the S1P1 receptor induces its internalization and degradation, leading to a functional antagonism.[5][9] This prevents lymphocytes from exiting the lymph nodes, resulting in a reversible sequestration of these immune cells in the lymphoid tissues.[6][7] The reduction in circulating lymphocytes, particularly CCR7-positive naïve and central memory T cells, limits the infiltration of inflammatory cells into the CNS.[7]

Central Nervous System Effects:

Fingolimod can cross the blood-brain barrier and directly impact CNS cells that express S1P receptors.[3][8] It has been shown to:

- Promote Remyelination: Fingolimod can stimulate the proliferation and differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the CNS.[8]
 [10]
- Modulate Glial Cell Activity: It can reduce the activation of microglia and astrocytes, decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
 [11]
- Enhance Blood-Brain Barrier Integrity: Some studies suggest that fingolimod can enhance the barrier properties of the blood-brain barrier (BBB) by increasing the expression of tight junction proteins like claudin-5.[12][13] However, other in vitro studies have not observed a stabilizing effect under inflammatory conditions.[14]
- Neuroprotective Effects: Fingolimod may have direct neuroprotective properties by stimulating the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[8][11]

Data Presentation



Fingolimod Efficacy in Experimental Autoimmune

Encephalomvelitis (EAE)

Parameter	Animal Model	Fingolimod Treatment	Outcome	Reference
Clinical Score	C57BL/6 mice (MOG35-55 induced)	0.3 mg/kg/day (prophylactic)	Significantly inhibited the elevation of EAE scores.	[15]
Clinical Score	C57BL/6 mice (MOG35-55 induced)	0.3 mg/kg/day (therapeutic, from day 20)	Reversed EAE- associated clinical signs.	[15]
Clinical Score	C57BL/6 mice (MOG35-55 induced)	3 mg/kg/day (oral)	Milder chronic phase compared to vehicle-treated group.	[16]
TNF-α production by macrophages	C57BL/6 mice (MOG35-55 induced)	3 mg/kg/day (oral)	~50% reduction in TNF-α positive spleen macrophages.	[16]
TNF-α production by CNS cells	C57BL/6 mice (MOG35-55 induced)	3 mg/kg/day (oral)	~30% reduction in TNF-α positive macrophages and microglia in the CNS.	[16]
OPC Proliferation and Differentiation	C57BL/6 mice (MOG35-55 induced)	0.3 mg/kg/day	Significantly increased OPC proliferation and differentiation.	[10]

Fingolimod Efficacy in Human Clinical Trials (Relapsing-Remitting MS)



Parameter	Trial Name	Fingolimod Dose	Comparator	Outcome	Reference
Annualized Relapse Rate (ARR)	FREEDOMS	0.5 mg/day	Placebo	54% relative reduction.	[1][17]
Disability Progression (3-month confirmed)	FREEDOMS	0.5 mg/day	Placebo	30% relative risk reduction.	[17]
Brain Volume Loss (at 24 months)	FREEDOMS	0.5 mg/day	Placebo	-0.84% vs -1.31% for placebo.	[17]
New or Enlarging T2 Lesions	FREEDOMS	0.5 mg/day	Placebo	Significant reduction.	[17]
Gadolinium- enhancing Lesions	FREEDOMS	0.5 mg/day	Placebo	Significant reduction.	[1]
Annualized Relapse Rate (ARR)	TRANSFOR MS	0.5 mg/day	Interferon- β-1a IM	52% reduction compared to interferon.	[17]

Effects of Fingolimod on Peripheral Immune Cell Subsets (FLUENT Study)



Cell Subset	Change in Fingolimod-Naïve Patients	Status in Continuous Fingolimod Group	Reference
Total Lymphocytes	Reduced from month	Remained stable	[18]
Naïve and Central Memory CD4+ T cells	Greatest reductions observed	Remained stable	[18]
Naïve and Central Memory CD8+ T cells	Greatest reductions observed	Remained stable	[18]
Naïve and Memory B cells	Greatest reductions observed	Remained stable	[18]
Innate Immune System Components	Remained within reference ranges	Remained stable	[18]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Materials:

- Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Pertussis toxin
- Phosphate-Buffered Saline (PBS)
- Female C57BL/6 mice (8-12 weeks old)

Procedure:



· Preparation of Emulsion:

- Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
- Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
- Create an emulsion by mixing the MOG35-55 solution and CFA in a 1:1 ratio. Emulsify
 using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a
 drop of the emulsion should not disperse in water).

Immunization:

- \circ On day 0, inject each mouse subcutaneously at two sites on the flank with 100 μ L of the MOG/CFA emulsion (total of 200 μ g MOG per mouse).
- Pertussis Toxin Administration:
 - \circ Administer 200 ng of pertussis toxin in 100 μL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
- Fingolimod Administration (Example):
 - For prophylactic treatment, begin oral gavage of Fingolimod (e.g., 0.3 mg/kg) daily, starting from day 0 or as required by the experimental design.[15] For therapeutic treatment, start administration upon the onset of clinical signs (e.g., day 20).[15]
 - A control group should receive the vehicle (e.g., sterile water) on the same schedule.
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE and body weight.
 - Score the clinical signs using a standardized scale:
 - 0: No clinical signs
 - 1: Limp tail



- 2: Hind limb weakness
- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund or dead

Protocol 2: Immunohistochemistry for Myelin Basic Protein (MBP) in Mouse Spinal Cord

Materials:

- Mouse spinal cord tissue (formalin-fixed, paraffin-embedded)
- Xylene
- Ethanol (100%, 95%, 70%)
- · Deionized water
- Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
- Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
- Primary antibody: Rabbit anti-MBP
- Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole)
- · Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).



- Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
- Rinse with deionized water.
- Antigen Retrieval:
 - Heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Wash slides with PBS.
 - Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-MBP antibody in blocking buffer to the recommended concentration (e.g., 1:500).[19]
 - Incubate slides with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash slides with PBS (3 x 5 minutes).
 - Dilute the fluorescently-labeled secondary antibody in blocking buffer.
 - Incubate slides with the secondary antibody for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash slides with PBS (3 x 5 minutes).
 - Incubate with DAPI for 5 minutes to stain cell nuclei.



- · Wash with PBS.
- Mount coverslips using an appropriate mounting medium.
- · Imaging and Analysis:
 - Visualize the staining using a fluorescence microscope.
 - Quantify the MBP-positive area to assess the extent of myelination or demyelination.

Protocol 3: Flow Cytometry for Immune Cell Profiling in Mouse CNS

Materials:

- · Mouse brain and spinal cord tissue
- RPMI 1640 medium
- Collagenase D
- DNase I
- Percoll
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc block (anti-CD16/CD32)
- Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, CD4, CD8, B220)
- Viability dye (e.g., Propidium Iodide or a fixable viability stain)

Procedure:

- Tissue Dissociation:
 - Perfuse mice with ice-cold PBS to remove blood from the CNS.



- Dissect the brain and spinal cord and mince the tissue into small pieces.
- Digest the tissue in RPMI containing Collagenase D and DNase I at 37°C for 30-45 minutes with gentle agitation.
- Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Myelin Removal and Leukocyte Enrichment:
 - Resuspend the cell pellet in 37% Percoll and layer it over 70% Percoll.
 - Centrifuge at 500 x g for 20 minutes at room temperature with no brake.
 - Collect the leukocyte-enriched layer at the interphase.
- Cell Staining:
 - Wash the cells with FACS buffer.
 - Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
 - Add the cocktail of fluorescently-conjugated antibodies and incubate for 30 minutes on ice, protected from light.
 - Wash the cells twice with FACS buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in FACS buffer and add a viability dye just before analysis.
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software, gating on single, live cells first, then
 identifying different immune cell populations based on their marker expression (e.g.,
 CD45high for infiltrating leukocytes, CD45low/int for microglia, followed by specific
 markers for T cells, B cells, etc.).[20][21]

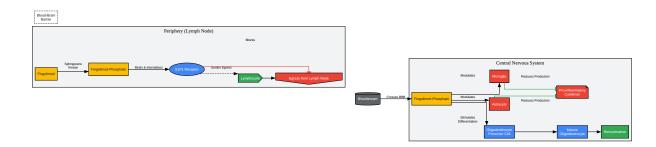
Visualizations



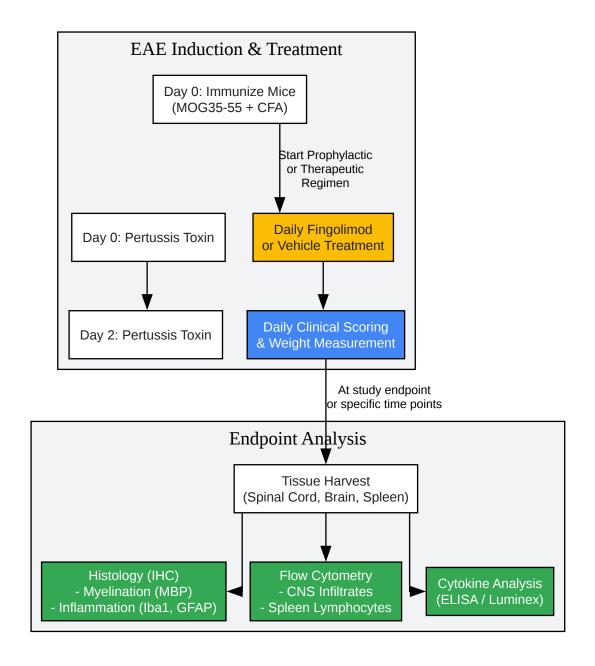


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Methodological & Application





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